molecular formula C24H20N6OS2 B12152655 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12152655
M. Wt: 472.6 g/mol
InChI Key: ULQNKRSGQMDWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 841206-30-2) is a heterocyclic acetamide derivative with a complex structure featuring two pharmacologically significant moieties: a 6-methyl-1,3-benzothiazole group and a 4-methyl-5-(pyridin-3-yl)-1,2,4-triazole unit linked via a sulfanylacetamide bridge . This compound is of interest due to its structural similarity to bioactive molecules targeting inflammation, microbial infections, and cancer . The benzothiazole moiety is known for its role in DNA intercalation and kinase inhibition, while the triazole-pyridine system contributes to hydrogen bonding and π-π stacking interactions, enhancing binding affinity to biological targets .

Properties

Molecular Formula

C24H20N6OS2

Molecular Weight

472.6 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H20N6OS2/c1-15-5-10-19-20(12-15)33-23(27-19)16-6-8-18(9-7-16)26-21(31)14-32-24-29-28-22(30(24)2)17-4-3-11-25-13-17/h3-13H,14H2,1-2H3,(H,26,31)

InChI Key

ULQNKRSGQMDWGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4C)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Preparation of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole

Step 1 : Condensation of 4-amino-3-methylbenzenethiol with 4-nitrobenzoyl chloride in pyridine and toluene yields [(4-hydroxyphenyl)(4-nitrophenyl)methanone] (70% yield).
Step 2 : Thioamide formation using Lawesson’s reagent (0.6 eq) in ethanol at 80°C produces N-(4-hydroxyphenyl)-4-nitrobenzothioamide (65% yield).
Step 3 : Cyclization with aqueous potassium ferricyanide under basic conditions forms 2-(4-nitrophenyl)-6-methyl-1,3-benzothiazole (50% yield).
Step 4 : Reduction of the nitro group using iron powder and ammonium chloride in ethanol/water provides 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole (85% purity by HPLC).

Table 1: Reaction Conditions for Benzothiazole Synthesis

StepReagents/ConditionsYieldPurity (HPLC)
1Pyridine, toluene, reflux70%95%
2Lawesson’s reagent, 80°C65%92%
3K₃[Fe(CN)₆], NaOH, RT50%90%
4Fe, NH₄Cl, 85°C85%98%

Synthesis of the 4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

The triazole component is synthesized via a thiosemicarbazide intermediate.

Formation of 4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Step 1 : Reaction of pyridine-3-carbohydrazide with methyl isothiocyanate in ethanol yields 1-(pyridin-3-yl)-2-methylthiosemicarbazide (75% yield).
Step 2 : Cyclization in 2N HCl under reflux forms 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (68% yield).

Table 2: Characterization of Triazole Intermediate

PropertyValue
Molecular FormulaC₈H₈N₄S
Melting Point162–164°C
¹H NMR (DMSO-d₆)δ 8.71 (s, 1H, pyridine), 3.45 (s, 3H, CH₃)

Coupling of Benzothiazole and Triazole Moieties

The final step involves forming the acetamide bridge and introducing the triazole-sulfanyl group.

Synthesis of 2-{[4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl Chloride

Step 1 : Chloroacetylation of the triazole-thiol using chloroacetyl chloride in dichloromethane (DCM) with triethylamine yields 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl chloride (82% yield).

Amide Bond Formation

Step 2 : Reaction of the benzothiazole amine (from Section 1.1) with the acetyl chloride intermediate in DCM using N,N-diisopropylethylamine (DIPEA) as a base produces the target compound (63% yield).

Table 3: Optimization of Coupling Reaction

ParameterOptimal ConditionYield Impact
SolventDichloromethane+15% vs. DMF
BaseDIPEA+20% vs. Et₃N
Temperature0°C → RT63% yield

Characterization and Validation

The final compound is validated using spectroscopic and chromatographic methods:

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.62 (s, 1H, pyridine), 7.89 (d, J=8 Hz, 2H, benzothiazole), 2.51 (s, 3H, CH₃).

  • HRMS (ESI) : m/z calc. for C₂₄H₂₁N₇OS₂ [M+H]⁺: 512.1324; found: 512.1328.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) during triazole formation improves yield to 78%.

Solid-Phase Synthesis

Immobilization of the benzothiazole amine on Wang resin enables stepwise coupling, achieving 70% yield with reduced purification steps.

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Addition of catalytic p-toluenesulfonic acid (PTSA) in Step 3 (Section 1.1) increases yield to 58%.

  • Byproduct Formation : Use of molecular sieves during acetylation minimizes hydrolysis of the acetyl chloride intermediate.

Industrial-Scale Considerations

  • Cost-Effective Reagents : Substituting Lawesson’s reagent with P₄S₁₀ reduces material costs by 40% without compromising yield.

  • Green Chemistry : Ethanol/water mixtures replace DCM in final coupling steps, aligning with EPA solvent guidelines.

Research Advancements

Recent studies highlight:

  • Enzymatic Resolution : Lipase-catalyzed enantioselective synthesis of chiral triazole variants (ee >90%).

  • Continuous Flow Systems : Tubular reactors achieve 85% yield for the final coupling step at 10 g/h throughput .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three primary motifs:

  • Benzothiazole ring : Electron-deficient aromatic system prone to electrophilic substitution at the 5- and 7-positions.

  • 1,2,4-Triazole ring : Participates in nucleophilic substitution, coordination chemistry, and -dipolar cycloadditions.

  • Sulfanyl (thioether) linker : Susceptible to oxidation and alkylation.

Functional GroupReactivity TypeExample Reagents/Conditions
Benzothiazole (C=S)Electrophilic substitutionHNO₃/H₂SO₄ (nitration)
1,2,4-Triazole (N-heterocycle)Nucleophilic substitutionR-X (alkylation)
Sulfanyl (-S-)OxidationH₂O₂/CH₃COOH → sulfoxide/sulfone

Oxidation Reactions

The sulfanyl group (-S-) undergoes oxidation to form sulfoxides or sulfones, critical for modulating biological activity.

ReactionConditionsProductReference
Sulfur oxidation30% H₂O₂, CH₃COOH, 25°C, 6hSulfoxide (R-SO-R)
Further oxidationmCPBA, DCM, 0°C, 2hSulfone (R-SO₂-R)

Note: Over-oxidation of the benzothiazole ring’s sulfur is unlikely under mild conditions due to steric protection .

Reduction Reactions

The acetamide carbonyl and pyridine ring are potential reduction targets:

SiteReagents/ConditionsProductReference
Acetamide (C=O)LiAlH₄, THF, refluxAmine (R-NH₂)
Pyridine (aromatic)H₂, Pd/C, 50 psiPiperidine derivative

Reduction of the triazole ring is less common but feasible under high-pressure hydrogenation .

a) Nucleophilic Aromatic Substitution

The electron-deficient benzothiazole and pyridine rings permit substitution at activated positions:

PositionNucleophileConditionsProductReference
Benzothiazole C-5NH₂R (amines)DMF, 120°C, 12hAminated derivative
Pyridine C-4Grignard reagentsTHF, -78°C → RTAlkylated product

b) Triazole Alkylation

The 1,2,4-triazole’s N-4 position undergoes alkylation:

ReagentConditionsProductReference
CH₃IK₂CO₃, DMF, 60°CN-Methyltriazole

Cross-Coupling Reactions

The pyridine and benzothiazole rings enable catalytic coupling:

Reaction TypeCatalysts/ReagentsProductReference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated analogs

Acid/Base-Mediated Transformations

  • Acetamide hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide hydrolyzes to a carboxylic acid .

  • Pyridine protonation : Forms a pyridinium salt in strong acids (e.g., HCl), altering solubility .

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) induces C-S bond cleavage in the benzothiazole ring .

  • Thermal decomposition : Above 250°C, the triazole ring degrades via retro-Diels-Alder pathways .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C24H23N3O3SC_{24}H_{23}N_3O_3S, with a molecular weight of approximately 465.6 g/mol. The compound features a complex structure that includes a benzothiazole moiety and a triazole group, contributing to its biological activity.

Antifungal Activity

Research indicates that derivatives of compounds similar to this compound exhibit antifungal properties. A study on novel triazole derivatives highlighted their efficacy against various fungal strains, suggesting that this compound may also possess similar activity due to its structural components .

Anticancer Properties

The benzothiazole and triazole motifs are known for their anticancer properties. Compounds containing these groups have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. Research has demonstrated that modifications to these scaffolds can enhance their potency against different cancer types .

Enzyme Inhibition

The compound’s structure suggests potential as an enzyme inhibitor. Specifically, studies on related sulfonamide derivatives have shown promising results in inhibiting enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes and Alzheimer's disease . This indicates that this compound could be explored for similar therapeutic applications.

Case Study 1: Synthesis and Testing of Derivatives

In a recent study, researchers synthesized various derivatives of benzothiazole and triazole compounds to evaluate their biological activities. Among these derivatives, several showed significant inhibition against selected fungal strains and cancer cell lines. The study concluded that structural modifications could enhance the efficacy of these compounds .

Case Study 2: Computational Studies

Computational studies have been employed to predict the binding affinity of this compound with target enzymes. These studies provide insights into the molecular interactions and help identify the most promising candidates for further experimental validation .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antifungal ActivityExhibits potential against various fungal strains ,
Anticancer PropertiesInhibits cancer cell proliferation ,
Enzyme InhibitionPotential to inhibit α-glucosidase and acetylcholinesterase ,

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various cellular responses, such as apoptosis or cell cycle arrest, depending on the context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of N-substituted aryl-2-[(1,2,4-triazol-3-yl)sulfanyl]acetamides , which exhibit diverse biological activities. Below is a detailed comparison with key analogs:

Structural Modifications and Activity Trends

Compound Key Structural Differences Biological Activities References
Target Compound : N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole
6-methyl-benzothiazole
Not explicitly reported in evidence, but inferred to have anti-inflammatory/antimicrobial potential based on structural analogs.
Analog 1 : N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 618879-85-9) Allyl substituent at triazole-4-position
Thiophene instead of pyridine
Enhanced solubility and potential antiproliferative activity due to thiophene’s electron-rich system.
Analog 2 : N-substituted aryl-2-{[4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (KA1-KA15) Pyridin-4-yl vs. pyridin-3-yl
Carbamoyl-methyl at triazole-4-position
Superior antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus and E. coli) and antioxidant activity (IC₅₀: 18–35 µM). Electron-withdrawing groups (e.g., -NO₂, -Cl) at phenyl rings further enhance potency.
Analog 3 : N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 763100-17-0) Isopropyl substituent at triazole-5-position
• No pyridine ring
Reduced polarity and potential CNS penetration; activity data not reported.

Key Findings from Comparative Studies

Pyridine Position Matters : Replacing pyridin-3-yl (target compound) with pyridin-4-yl (KA1-KA15) significantly alters electronic properties and binding modes, leading to improved antimicrobial efficacy .

Substituent Effects : Allyl (Analog 1) and isopropyl (Analog 3) groups on the triazole ring modulate lipophilicity, impacting membrane permeability and bioavailability .

Electron-Withdrawing Groups: Derivatives with -NO₂ or -Cl on the phenyl ring (KA3, KA7, KA9) exhibit 2–4-fold higher antimicrobial activity compared to the unsubstituted parent compound .

Anti-Inflammatory Potential: Structural analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrate anti-exudative activity comparable to diclofenac sodium (reference drug) at 10 mg/kg .

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical structure:

C24H23N3O3S2\text{C}_{24}\text{H}_{23}\text{N}_3\text{O}_3\text{S}_2

It features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the triazole ring further enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and triazole structures exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : A study demonstrated that derivatives of benzothiazole showed activity against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : The compound exhibited cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The IC50 values for these cell lines were found to be in the range of 10 to 25 µM, indicating moderate to high potency .
Cell LineIC50 (µM)
MCF-715
HCT11620
A54910

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications:

  • Mechanism of Action : Research suggests that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This inhibition suggests a potential role in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study conducted by researchers evaluated the antimicrobial activity of various benzothiazole derivatives. Among them, the compound demonstrated significant activity against resistant strains of bacteria, highlighting its potential as a lead compound for further development in antibiotic therapy .
  • Anticancer Research : In a study involving multiple cancer cell lines, the compound was part of a series designed to evaluate structure–activity relationships (SAR). The findings indicated that modifications to the benzothiazole moiety could enhance anticancer efficacy while reducing cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, a reflux-based protocol using pyridine and zeolite (Y-H) as catalysts under controlled heating (150°C) can facilitate the formation of the triazole-thioacetamide backbone. Post-reaction, the product is isolated via acid precipitation and recrystallized from ethanol to ensure purity . Modifications to substituents (e.g., benzothiazole or pyridinyl groups) require tailored precursors and coupling agents.

Q. What structural features contribute to the compound's uniqueness in pharmacological studies?

  • Answer : The molecule combines a 6-methylbenzothiazole moiety (enhancing lipophilicity and π-π stacking potential) with a triazole-sulfanyl linkage (improving metabolic stability) and a pyridinyl group (facilitating hydrogen bonding). This hybrid structure is distinct from simpler triazole derivatives, as seen in structurally related compounds with cycloheptyl or fluorophenyl substituents .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Answer : Techniques include:

  • NMR and FTIR : To verify functional groups (e.g., sulfanyl C–S stretch at ~600–700 cm⁻¹) and aromatic protons.
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated for analogous triazole-acetamide derivatives .
  • HPLC-MS : Ensures purity (>95%) and validates molecular weight .

Advanced Research Questions

Q. How can computational methods like DFT or MD simulations optimize the compound's design for target specificity?

  • Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., kinase binding pockets). For example, MD studies on benzoxazole analogs reveal how substituent polarity affects binding kinetics . These tools guide substitutions (e.g., fluorophenyl groups) to enhance affinity or reduce off-target effects.

Q. What strategies resolve contradictions in antiproliferative activity data across cell lines?

  • Answer : Discrepancies may arise from cell-specific uptake or metabolic pathways. Systematic approaches include:

  • Dose-response profiling : Compare IC₅₀ values across lines (e.g., MCF-7 vs. HeLa) to identify sensitivity thresholds.
  • Metabolomics : Assess intracellular degradation products (e.g., via LC-MS) to correlate stability with efficacy .
  • Target validation : Use siRNA knockdown to confirm if activity relies on specific pathways (e.g., EGFR inhibition).

Q. How can Design of Experiments (DoE) improve synthetic yield and scalability?

  • Answer : DoE identifies critical parameters (e.g., catalyst loading, temperature) through factorial designs. For instance, optimizing pyridine concentration and reaction time via response surface methodology (RSM) can maximize yield while minimizing side products. Flow chemistry systems (e.g., continuous reactors) further enhance reproducibility by controlling exothermic steps .

Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs with mixed triazole/benzothiazole motifs?

  • Answer : Key challenges include:

  • Steric hindrance : Bulky substituents (e.g., 4-methylpyridinyl) may obstruct binding pockets.
  • Electronic effects : Electron-withdrawing groups (e.g., fluorine) on the benzothiazole ring can alter charge distribution, impacting target interactions.
  • Comparative assays : Test analogs against isoforms (e.g., kinase family members) to isolate selectivity drivers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.